N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Overview
Description
N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-hydroxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is 309.11134135 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds derived from the quinazolinyl structure have been synthesized and tested for their antiviral properties. For example, (quinazolin-4-ylamino)methylphosphonates were synthesized through microwave irradiation and displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Antimicrobial and Anti-inflammatory Activity
New series of quinazoline-4-one/4-thione derivatives were synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Some of these compounds showed good activity against microbes, and a few also exhibited effective analgesic and anti-inflammatory profiles (Dash et al., 2017).
Analgesic Activity
Quinazolinone derivatives have been synthesized and tested for their analgesic properties. For instance, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one showed significant analgesic activity in in vitro studies (Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, showing good inhibition efficiencies. The study explored their electrochemical behavior, surface analysis, and theoretical calculations to understand the inhibition mechanism (Errahmany et al., 2020).
Electrochemical Applications
Modified carbon paste electrodes incorporating quinazolinone derivatives have been developed for the selective and sensitive determination of compounds like epinephrine in the presence of norepinephrine, demonstrating the potential of these compounds in electrochemical sensors (Beitollahi et al., 2008).
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-13-5-3-4-12(10-13)19-16(22)8-9-20-11-18-15-7-2-1-6-14(15)17(20)23/h1-7,10-11,21H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJRDARYYLLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.